![molecular formula C19H12ClFN2O2S B2740397 1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326928-10-2](/img/structure/B2740397.png)
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
Thieno[3,2-d]pyrimidines, including the specific compound of interest, are explored for their potential antibacterial properties. Synthesized compounds from this family have been evaluated and found to hold promise in this field, as detailed in a study conducted by More, Chandra, Nargund, and Nargund (2013) (More et al., 2013).
Structural Investigation
Studies on related thienopyrimidine compounds have focused on understanding their structural properties through X-ray crystallography. This foundational research, essential for understanding the properties and potential applications of these compounds, was conducted by Wolska and Herold (2000) (Wolska & Herold, 2000).
Biological Activities
A range of biological activities, including adenosine kinase inhibition and anticancer properties, have been attributed to thienopyrimidine derivatives. This broad spectrum of biological applications was highlighted in a study by El-Gazzar, Hussein, and Aly (2006) (El-Gazzar et al., 2006).
Urease Inhibition
The urease inhibiting properties of pyrido[1,2-a]pyrimidine derivatives, closely related to the specified compound, have been studied for their potential medicinal applications, as explored by Rauf et al. (2010) (Rauf et al., 2010).
Crystal Structure Analysis
Investigations into the crystal structure of similar compounds have been conducted, contributing to a deeper understanding of the molecular geometry and potential interactions of these compounds, as shown in the study by Kang et al. (2015) (Kang et al., 2015).
Ring Cleavage Reactions
The study of ring cleavage reactions of related dione derivatives offers insights into the chemical behavior and potential applications of these compounds in various fields, as described by Kinoshita et al. (1989) (Kinoshita et al., 1989).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-13-7-5-12(6-8-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-4-2-1-3-14(15)21/h1-10,16-17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBVOMEAVTCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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